[(Benzofuran-2-ylmethyl)amino]acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Benzofuran-2-ylmethyl)amino]acetic acid ethyl ester: is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a benzofuran ring attached to a glycine ethyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of [(Benzofuran-2-ylmethyl)amino]acetic acid ethyl ester typically involves the reaction of benzofuran-2-carbaldehyde with glycine ethyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [(Benzofuran-2-ylmethyl)amino]acetic acid ethyl ester can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of benzofuranylmethylamine or benzofuranylmethanol.
Substitution: Formation of various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [(Benzofuran-2-ylmethyl)amino]acetic acid ethyl ester is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other glycine derivatives.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe for investigating metabolic pathways involving glycine derivatives.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of [(Benzofuran-2-ylmethyl)amino]acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring can engage in π-π interactions with aromatic residues in the active site of enzymes, while the glycine ethyl ester moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
- N-Benzylglycine ethyl ester
- N-Phenylmethylglycine ethyl ester
- N-(2-Furanylmethyl)glycine ethyl ester
Comparison: [(Benzofuran-2-ylmethyl)amino]acetic acid ethyl ester is unique due to the presence of the benzofuran ring, which imparts distinct electronic and steric properties. This differentiates it from other similar compounds, such as N-Benzylglycine ethyl ester and N-Phenylmethylglycine ethyl ester, which contain benzyl or phenyl groups instead of the benzofuran ring. The benzofuran ring enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, making it a valuable scaffold for drug design and synthesis.
Eigenschaften
CAS-Nummer |
88720-54-1 |
---|---|
Molekularformel |
C13H15NO3 |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
ethyl 2-(1-benzofuran-2-ylmethylamino)acetate |
InChI |
InChI=1S/C13H15NO3/c1-2-16-13(15)9-14-8-11-7-10-5-3-4-6-12(10)17-11/h3-7,14H,2,8-9H2,1H3 |
InChI-Schlüssel |
JRWKDRVPJHHHLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNCC1=CC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.